6-Eicosenoic acid, 2-(acetylamino)-3,4,5,14-tetrahydroxy- 6-Eicosenoic acid, 2-(acetylamino)-3,4,5,14-tetrahydroxy-
Brand Name: Vulcanchem
CAS No.: 121025-47-6
VCID: VC0219348
InChI: InChI=1S/C22H41NO7/c1-3-4-5-10-13-17(25)14-11-8-6-7-9-12-15-18(26)20(27)21(28)19(22(29)30)23-16(2)24/h12,15,17-21,25-28H,3-11,13-14H2,1-2H3,(H,23,24)(H,29,30)/b15-12+
SMILES: CCCCCCC(CCCCCCC=CC(C(C(C(C(=O)O)NC(=O)C)O)O)O)O
Molecular Formula: C10H13NO3
Molecular Weight: 431.6 g/mol

6-Eicosenoic acid, 2-(acetylamino)-3,4,5,14-tetrahydroxy-

CAS No.: 121025-47-6

Main Products

VCID: VC0219348

Molecular Formula: C10H13NO3

Molecular Weight: 431.6 g/mol

6-Eicosenoic acid, 2-(acetylamino)-3,4,5,14-tetrahydroxy- - 121025-47-6

CAS No. 121025-47-6
Product Name 6-Eicosenoic acid, 2-(acetylamino)-3,4,5,14-tetrahydroxy-
Molecular Formula C10H13NO3
Molecular Weight 431.6 g/mol
IUPAC Name (E)-2-acetamido-3,4,5,14-tetrahydroxyicos-6-enoic acid
Standard InChI InChI=1S/C22H41NO7/c1-3-4-5-10-13-17(25)14-11-8-6-7-9-12-15-18(26)20(27)21(28)19(22(29)30)23-16(2)24/h12,15,17-21,25-28H,3-11,13-14H2,1-2H3,(H,23,24)(H,29,30)/b15-12+
Standard InChIKey VKFZVQCKAPPEFZ-NTCAYCPXSA-N
Isomeric SMILES CCCCCCC(CCCCCC/C=C/C(C(C(C(C(=O)O)NC(=O)C)O)O)O)O
SMILES CCCCCCC(CCCCCCC=CC(C(C(C(C(=O)O)NC(=O)C)O)O)O)O
Canonical SMILES CCCCCCC(CCCCCCC=CC(C(C(C(C(=O)O)NC(=O)C)O)O)O)O
Synonyms Sphingofungin D
PubChem Compound 6439079
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator